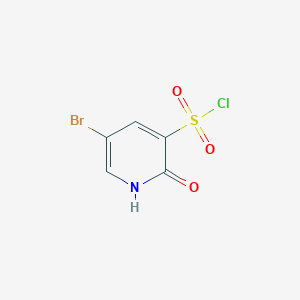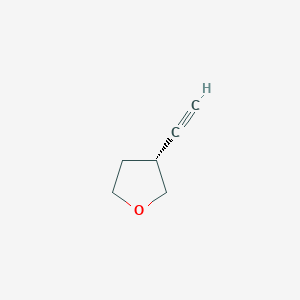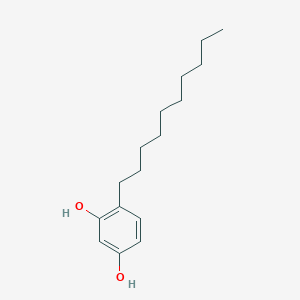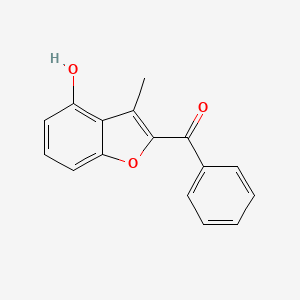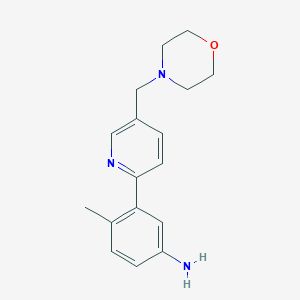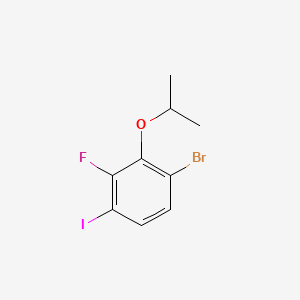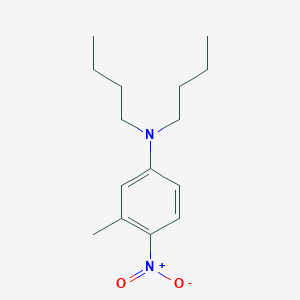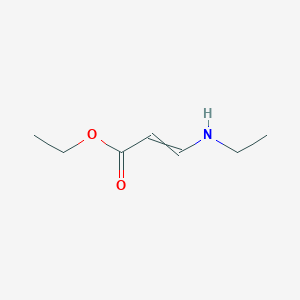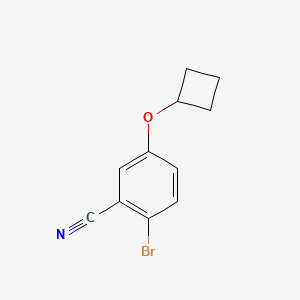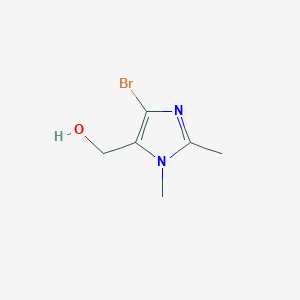
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom, two methyl groups, and a methanol group. Imidazoles are a class of five-membered heterocycles containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2-dimethylimidazole with formaldehyde in the presence of a base to introduce the methanol group. The reaction conditions often include mild temperatures and solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Oxidation: Formation of 4-bromo-1,2-dimethyl-1H-imidazol-5-carbaldehyde or 4-bromo-1,2-dimethyl-1H-imidazol-5-carboxylic acid.
Reduction: Formation of 4-bromo-1,2-dimethyl-1H-dihydroimidazole derivatives.
Scientific Research Applications
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the bromine and methanol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-imidazole: Lacks the methyl and methanol groups, resulting in different chemical properties and reactivity.
1,2-dimethyl-1H-imidazole:
4,5-dibromo-1,2-dimethyl-1H-imidazole:
Uniqueness
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization, while the methanol group provides a site for oxidation or reduction reactions. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
(5-bromo-2,3-dimethylimidazol-4-yl)methanol |
InChI |
InChI=1S/C6H9BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h10H,3H2,1-2H3 |
InChI Key |
FFGRJMRXKBBGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


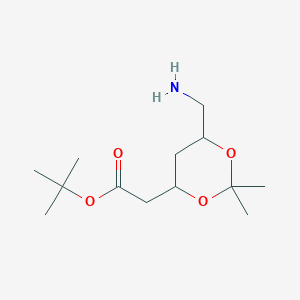
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
